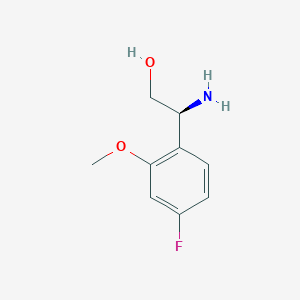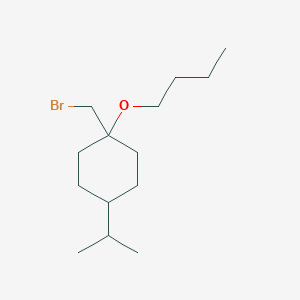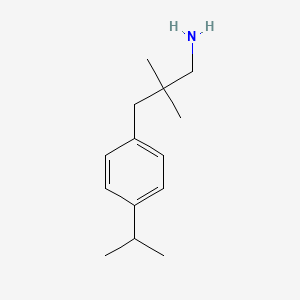
3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine is an organic compound with a complex structure that includes an isopropyl group attached to a phenyl ring, which is further connected to a dimethylpropan-1-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine typically involves multiple steps, including the alkylation of phenol with propylene to introduce the isopropyl group . This is followed by further reactions to introduce the dimethylpropan-1-amine moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of environmentally benign reagents and conditions is also a consideration in industrial settings to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, altering their activity, and triggering downstream effects. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine is unique due to its specific structural features, such as the combination of an isopropyl group with a dimethylpropan-1-amine moiety. This unique structure can result in distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C14H23N |
|---|---|
Poids moléculaire |
205.34 g/mol |
Nom IUPAC |
2,2-dimethyl-3-(4-propan-2-ylphenyl)propan-1-amine |
InChI |
InChI=1S/C14H23N/c1-11(2)13-7-5-12(6-8-13)9-14(3,4)10-15/h5-8,11H,9-10,15H2,1-4H3 |
Clé InChI |
QABFCYVRYGAWQL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)CC(C)(C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


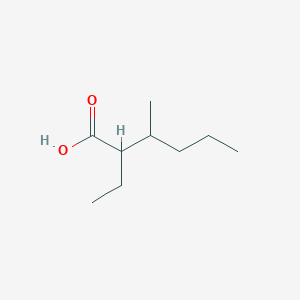
![(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B13614315.png)

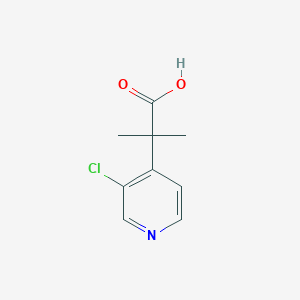
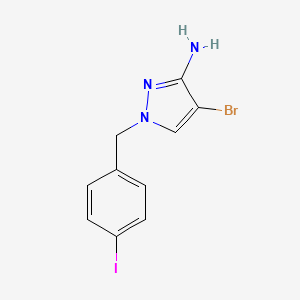
![2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13614343.png)
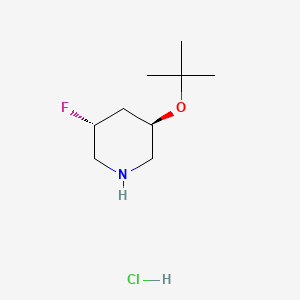

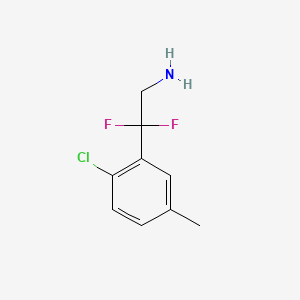
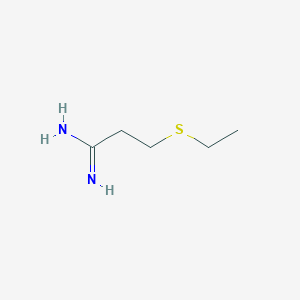

![Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13614378.png)
